![molecular formula C13H16N2OS2 B2605564 N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 942002-47-3](/img/structure/B2605564.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide” were not found, similar benzothiazole derivatives have been synthesized in various studies. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique
Importance in Medicinal Chemistry
Benzothiazole derivatives are crucial in medicinal chemistry, exhibiting a wide range of pharmacological activities such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, anti-tumor, and anticancer properties. Their unique structural features contribute to these diverse activities, making benzothiazoles a rapidly developing area in drug discovery. The substitution patterns on the benzothiazole scaffold, particularly at the C-2 carbon atom and C-6 positions, are critical for biological activities, suggesting potential research applications for compounds like "N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide" in exploring novel therapeutic agents (Bhat & Belagali, 2020).
Therapeutic Potential
The therapeutic potential of benzothiazole derivatives, covering a spectrum from antimicrobial to anticancer activities, underscores the importance of this scaffold in developing new treatments. Benzothiazole compounds, including derivatives like "this compound," are under investigation for their potential as chemotherapeutic agents, with several molecules containing the benzothiazole ring system in clinical use for treating diseases/disorders. This highlights the scaffold's versatility and potential in the area of drug discovery, particularly in cancer research (Kamal, Hussaini, & Malik, 2015).
Synthetic Utilities and Biological Importance
Synthetic methodologies for benzothiazole and related compounds are essential for exploring their biological applications, including anticancer and antimicrobial activities. These methodologies allow for the development of compounds with varied pharmacological properties, indicating the potential for "this compound" in contributing to new therapeutic agents and understanding biological mechanisms (Ibrahim, 2011).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may also target the same or similar biological pathways.
Mode of Action
tuberculosis . This suggests that this compound may interact with its targets to inhibit their function, leading to the suppression of the growth of the pathogen.
Biochemical Pathways
tuberculosis , suggesting that this compound may affect the biochemical pathways involved in the growth and survival of this pathogen.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzothiazole ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to target biomolecules. For instance, it has been observed to interact with enzymes such as cyclooxygenase (COX) through hydrogen bonding interactions with key amino acid residues . These interactions can modulate the enzyme’s activity, leading to potential therapeutic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation and apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes, such as the active site of COX, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, leading to reduced production of pro-inflammatory mediators. Additionally, the compound can modulate transcription factors, resulting in altered gene expression and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity Degradation products may form over time, potentially affecting its efficacy and safety
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-5-12(16)15-13-14-10-7-6-9(17-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQNIDYLNSNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

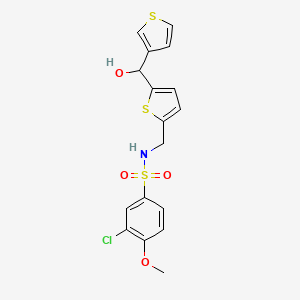
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)
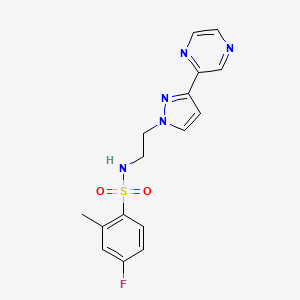
![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
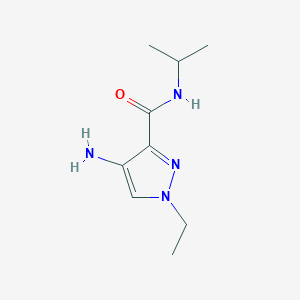
![methyl 3-(N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2605490.png)
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
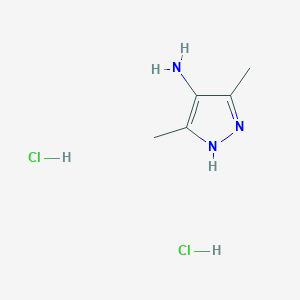
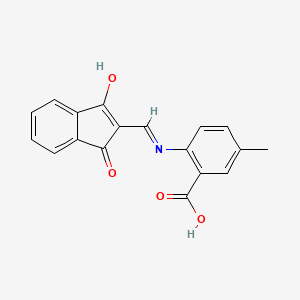

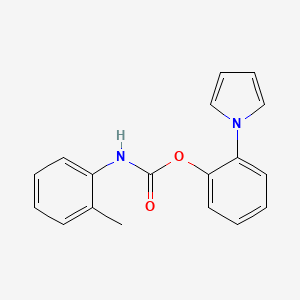
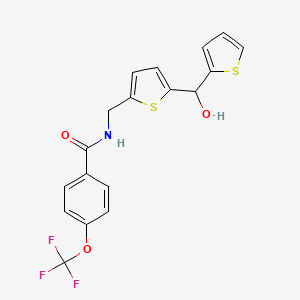
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2605504.png)